rac-Cotinine-d3

Overview

Description

Synthesis Analysis

The synthesis of rac-Cotinine-d3 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

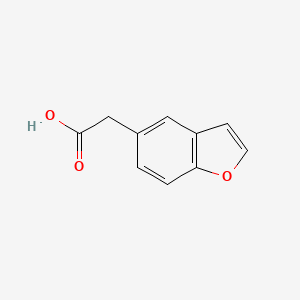

The molecular formula of rac-Cotinine-d3 is C10 2H3 H9 N2 O . It has a molecular weight of 179.23 .Chemical Reactions Analysis

While specific chemical reactions involving rac-Cotinine-d3 are not detailed in the search results, it is known that cotinine is a major primary metabolite of nicotine and has been widely used in quantitative studies of smoking status/behavior .Physical And Chemical Properties Analysis

Rac-Cotinine-d3 has a density of 1.1±0.1 g/cm3, a boiling point of 316.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 49.4±0.3 cm3, and it has a molar volume of 153.7±3.0 cm3 .Scientific Research Applications

Photodegradation of Nicotine in Wastewater Effluent : A study identified the transformation products of nicotine under simulated solar irradiation in wastewater effluent. It employed isotope-labeling methods using rac-Cotinine-d3 and other variants, highlighting its importance in understanding nicotine degradation pathways in environmental contexts (Lian et al., 2017).

Cotinine Determination in Urine Samples : Another study developed a method for determining urinary cotinine in children exposed to passive smoking using gas chromatography-triple quadrupole mass spectrometry. This method utilized cotinine-d3 as an isotope internal standard, underlining its role in accurately quantifying cotinine for health-related studies (Wang et al., 2014).

Electro-Fenton Incineration of Cotinine in Water : Research on the treatment of cotinine, a nicotine metabolite, in water used a magnetic double perovskite oxide as a catalyst. The study’s analytical methods involved the use of cotinine-d3, demonstrating its utility in environmental remediation research (Hammouda et al., 2019).

Detection of Tobacco-Related Biomarkers : A study developed a novel method using surface-enhanced Raman spectroscopy coupled with thin-layer chromatography for detecting cotinine in urine samples. This method signifies the role of cotinine-d3 in distinguishing tobacco exposure biomarkers (Huang et al., 2013).

LC-MS/MS Method for Measuring Cotinine in Serum : A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for measuring cotinine in serum, using cotinine-d3 as an internal standard. This technique, with reduced ion suppression effects, facilitates the assessment of smoking status in various health studies (Chadwick & Keevil, 2007).

Mechanism of Action

Cotinine, the major metabolite of nicotine, can act as a weak agonist of nicotinic acetylcholine receptors . It crosses the blood-brain barrier and interacts with both nicotinic acetylcholine receptors and non-nicotine acetylcholine receptors in the nervous system, producing neuropharmacological and behavioral effects .

Safety and Hazards

Rac-Cotinine-d3 is a controlled product and may require documentation to meet relevant regulations . It is advised to keep away from heat/sparks/open flames/hot surfaces and to avoid breathing dust/fume/gas/mist/vapours/spray . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

While specific future directions for rac-Cotinine-d3 are not detailed in the search results, there is a growing interest in identifying potential contributions of non-nicotine components to tobacco reinforcement . More research is warranted to provide better insight into the actions of cotinine and its contribution to tobacco addiction .

properties

IUPAC Name |

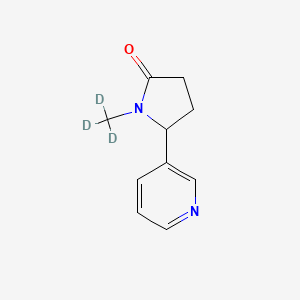

5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKROCXWUNQSPJ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(CCC1=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201339943 | |

| Record name | (+/-)-Cotinine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201339943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110952-70-0, 66269-66-7 | |

| Record name | (+/-)-Cotinine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201339943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-Cotinine-d3 (methyl-d3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 66269-66-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

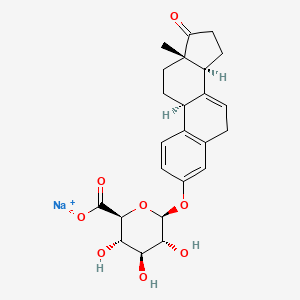

![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)